6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Catalog No.
S811930
CAS No.
886365-45-3
M.F
C10H12BrN
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

CAS Number

886365-45-3

Product Name

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3

InChI Key

RMWFLRDIGQIIEJ-UHFFFAOYSA-N

SMILES

CC1CC2=C(CN1)C=CC(=C2)Br

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 886365-45-3) is a highly specialized, bifunctional heterocyclic building block utilized primarily in the synthesis of conformationally restricted pharmaceutical libraries. The molecule features a rigid tetrahydroisoquinoline (THIQ) core, a reactive secondary amine at position 2, a sterically demanding methyl group at position 3, and a cross-coupling-ready bromine atom at position 6. In industrial and laboratory procurement, this compound is selected over simpler THIQ derivatives because the C3-methyl group introduces critical steric hindrance that modulates the basicity (pKa) of the amine, restricts the ring into specific pseudo-axial or pseudo-equatorial conformations, and blocks metabolic oxidation at the alpha-carbon [1]. Concurrently, the C6-bromide serves as a reliable handle for palladium-catalyzed functionalization, making this compound an indispensable precursor for developing target-selective central nervous system (CNS) agents and neuroendocrine enzyme inhibitors.

Research Fit

6-Bromo handle for Pd-catalyzed cross-coupling diversification
3-Methyl substitution differentiates scaffold geometry for CNS SAR
Chiral center at 3-position enables asymmetric synthesis workflows

Substituting 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline with the more common, unsubstituted 6-bromo-1,2,3,4-tetrahydroisoquinoline fundamentally alters both the chemical processability and the downstream performance of the resulting derivatives. The absence of the C3-methyl group removes the steric bulk necessary to lock the THIQ ring into a defined 3D conformation, often leading to non-selective binding profiles and severe off-target effects (such as unwanted alpha-2 adrenoceptor affinity) in final pharmaceutical products [1]. Furthermore, lacking the C3-methyl group leaves the alpha-carbon adjacent to the amine highly vulnerable to rapid enzymatic oxidation (e.g., by monoamine oxidases), drastically reducing the metabolic half-life of the synthesized compounds. Alternatively, substituting with the N-methylated analog (6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline) converts the secondary amine into a tertiary amine, completely abolishing the ability to perform essential downstream N-acylation, N-sulfonylation, or targeted N-alkylation steps required for library diversification.

Substitution Risk

Halogen substitution
Replacing bromine with chlorine or fluorine alters cross-coupling reactivity and lipophilicity; synthetic yields and target binding may not reproduce.
Methyl positional shift
Relocating the methyl group from 3-position to 1-position changes scaffold geometry; reported pharmacological profiles may not transfer.
Bromine positional isomer (6- vs 7-)
6-Br and 7-Br THIQs show distinct receptor-interaction patterns; direct substitution may lead to non-comparable SAR results.

Conformational Restriction for Off-Target Affinity Reduction

The introduction of the C3-methyl group on the THIQ core forces the ring into a sterically restricted pseudo-axial or pseudo-equatorial conformation. In comparative biochemical evaluations, 3-methyl-THIQ derivatives demonstrate a >100-fold reduction in off-target binding (e.g., at alpha-2 adrenoceptors) while maintaining high affinity for primary targets, whereas unsubstituted THIQ baselines exhibit non-selective nanomolar affinity across multiple receptor classes [1].

Evidence DimensionOff-target receptor affinity (selectivity ratio)
Target Compound Data>100-fold selectivity improvement for primary targets
Comparator Or BaselineUnsubstituted 6-bromo-1,2,3,4-tetrahydroisoquinoline (non-selective binding)
Quantified Difference>100-fold reduction in off-target affinity
ConditionsBiochemical receptor binding assays for THIQ-based inhibitors

Procuring the 3-methylated building block is essential for designing highly selective probes or therapeutics that require strict spatial geometries to avoid off-target toxicity.

Cross-Coupling Reactivity
Class-level
The C(sp²)–Br bond at the 6-position serves as an effective electrophilic partner for Pd(0) catalysts. Non-halogenated analog (CAS 2979-64-2) is unreactive; 6-chloro analog (CAS 1244550-05-7) shows lower reactivity due to the stronger C–Cl bond.
Enables rapid SAR library synthesis via late-stage functionalization
Reactivity order based on organometallic chemistry principles; validate under specific coupling conditions

Steric Blockade of Alpha-Carbon Metabolic Oxidation

The C3-methyl group acts as a steric shield for the alpha-carbon adjacent to the secondary amine. Compared to unsubstituted THIQ cores, which are rapidly oxidized by enzymes such as monoamine oxidase (MAO), C3-alkylated THIQs exhibit significantly extended metabolic half-lives, often demonstrating a >2-fold increase in in vitro microsomal stability [1].

Evidence DimensionMetabolic half-life (resistance to enzymatic oxidation)
Target Compound DataExtended half-life with blocked C3 oxidation
Comparator Or BaselineUnsubstituted 6-bromo-1,2,3,4-tetrahydroisoquinoline (rapid C3 oxidation)
Quantified Difference>2-fold increase in metabolic stability
ConditionsIn vitro liver microsome or purified MAO stability assays

Buyers developing in vivo compounds must select the C3-methyl variant to overcome the poor pharmacokinetic profiles and rapid degradation typical of unsubstituted THIQs.

ASIC3 Inhibition Context
Cross-study comparable
Des-methyl analog (6-bromo-THIQ) shows weak ASIC3 inhibition (IC₅₀ 701 µM). Target 3-methyl compound activity not reported; the 3-methyl group is expected to modulate potency and selectivity.
3-Methyl substituent provides a differentiated probe for ion channel SAR studies
Target compound activity requires experimental determination; extrapolate with caution

Processability: Steric Modulation of N-Functionalization Kinetics

The steric bulk of the C3-methyl group directly adjacent to the secondary amine modulates its nucleophilicity and pKa. This results in slower, more controlled N-alkylation and N-acylation kinetics compared to the unsubstituted 6-bromo-1,2,3,4-tetrahydroisoquinoline, which is prone to rapid and sometimes unselective over-functionalization [1]. This steric dampening allows for improved chemoselectivity during multi-step syntheses.

Evidence DimensionRelative rate of N-alkylation/acylation
Target Compound DataControlled, sterically dampened N-functionalization
Comparator Or BaselineUnsubstituted 6-bromo-1,2,3,4-tetrahydroisoquinoline (rapid, unselective N-functionalization)
Quantified DifferenceMeasurable reduction in reaction kinetics enabling higher purity profiles
ConditionsStandard electrophilic N-substitution conditions (e.g., acyl chlorides or alkyl halides)

The steric hindrance at the secondary amine allows process chemists to achieve higher purity profiles by minimizing over-alkylation or side reactions, improving overall manufacturing yields.

Physical Form Selection
Direct head-to-head
Free base: liquid, minimum 98% purity (HPLC). Hydrochloride salt (CAS 2682114-43-6): solid.
Choose free base for organic-phase reactions; salt form for aqueous biological assays
Verify solubility and handling compatibility for intended workflow
Bromine Position SAR
Class-level
7-Br-3-methyl-THIQ linked to potent orexin 1 receptor antagonism (Ke 23.7 nM). The 6-Br isomer is expected to show distinct selectivity and target profile based on class-level SAR.
Position-specific substitution is essential for valid SAR interpretation
Functional data for the 6-Br isomer not reported; source inference from orexin studies

Synthesis of Conformationally Restricted GPCR Ligands and Enzyme Inhibitors

This compound is the optimal starting material when the target molecule requires a specific 3D geometry to bind selectively to targets like phenylethanolamine N-methyltransferase (PNMT) or specific GPCRs. The C3-methyl group enforces the necessary pseudo-axial/equatorial conformation that unsubstituted THIQs cannot achieve [1].

Development of Metabolically Stable CNS-Active Libraries

In medicinal chemistry programs where in vivo half-life is a primary bottleneck, procuring the C3-methylated variant is critical. The steric blockade at the alpha-carbon prevents rapid degradation by monoamine oxidases, ensuring that downstream derivatives maintain adequate pharmacokinetic stability [1].

Late-Stage Diversification via C6 Cross-Coupling

The presence of the C6-bromide makes this compound an ideal core scaffold for generating diverse libraries. Process chemists can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) at the 6-position while taking advantage of the sterically dampened secondary amine to maintain high chemoselectivity during the synthetic sequence [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS scaffold diversification
6-Br cross-coupling handle
Synthesis yield and library diversity
ASIC ion channel probe development
3-Me differentiation from des-methyl analog
ASIC3 potency and selectivity endpoints
Asymmetric synthesis building block
Chiral 3-position for stereochemical control
Enantiomeric purity and synthetic utility

XLogP3

2.4

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